Xanthoquinodin A1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

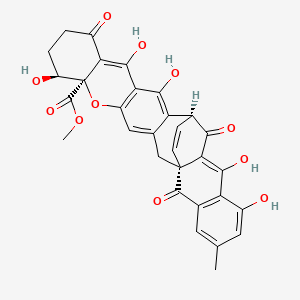

Xanthoquinodin A1 is a bioactive compound isolated from the culture broth of the fungal strain Humicola sp. FO-888 . It is recognized for its unique xanthone-anthraquinone conjugate system and exhibits a range of biological activities, including antimicrobial and anticoccidial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of xanthoquinodin A1 involves the cultivation of the fungal strain Humicola sp. FO-888 under specific conditions. The compound is extracted from the culture broth using organic solvents such as methanol and chloroform . The structure of this compound is determined through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Industrial Production Methods

Industrial production of this compound is achieved through large-scale fermentation of the Humicola sp. FO-888 strain. The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification using standard chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Xanthoquinodin A1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound include derivatives with enhanced antimicrobial and anticoccidial activities. These derivatives are characterized using spectroscopic techniques to confirm their structures .

Scientific Research Applications

Xanthoquinodin A1 has a wide range of scientific research applications:

Mechanism of Action

Xanthoquinodin A1 exerts its effects through multiple mechanisms:

Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria, leading to cell lysis and death.

Anticoccidial Activity: This compound inhibits the formation of schizonts in Eimeria tenella, preventing the parasite’s replication and spread.

Cytotoxic Activity: The compound induces apoptosis in cancer cells by activating specific molecular pathways.

Comparison with Similar Compounds

Xanthoquinodin A1 is compared with other similar compounds, such as xanthoquinodin A2 and xanthoquinodin A3 . These compounds share a similar xanthone-anthraquinone conjugate system but differ in their biological activities and potency . This compound is unique due to its higher antimicrobial and anticoccidial activities compared to its analogs .

List of Similar Compounds

- Xanthoquinodin A2

- Xanthoquinodin A3

- Xanthoquinodin B1

- Xanthoquinodin B2

Biological Activity

Xanthoquinodin A1 is a notable compound derived from fungal sources, particularly recognized for its potent biological activities against various pathogens, including malaria-causing parasites and other human pathogens. This article delves into the compound's biological activity, focusing on its antiplasmodial action, cytotoxicity, and potential therapeutic applications.

Overview of this compound

This compound is classified within the xanthoquinodin family, which consists of xanthone-anthraquinone heterodimers. These compounds have garnered attention for their diverse biological effects, including antimicrobial and cytotoxic properties. This compound has been specifically studied for its efficacy against Plasmodium species and Toxoplasma gondii, demonstrating significant potential as an antimalarial agent.

Antiplasmodial Activity

Recent studies have highlighted the antiplasmodial action of this compound, particularly against Plasmodium berghei and Toxoplasma gondii:

- Inhibition Concentrations : The effective concentration (EC50) of this compound has been reported as follows:

- P. berghei (liver stage) : 1.27 µM

- T. gondii (RH88 tachyzoites) : 0.12 µM

- P. falciparum (blood stages) : 0.29 µM

These values indicate that this compound exhibits higher activity against T. gondii compared to P. berghei and P. falciparum, suggesting a unique mechanism of action that warrants further investigation .

This compound's mode of action appears to involve multiple pathways:

- Rapid Killing Profile : The compound demonstrates a moderately fast-killing profile, effectively reducing parasite populations within 24 hours of exposure.

- Irresistible Phenotype : Notably, attempts to generate resistance to this compound in vitro have been unsuccessful, indicating that it may possess an irresistible mechanism of action against both T. gondii and P. falciparum .

- Transcriptomic Changes : RNA sequencing studies reveal that treatment with this compound leads to significant alterations in gene expression related to RNA trafficking, chromosome segregation, and schizogony processes in Plasmodium species .

Cytotoxicity and Broad-Spectrum Activity

In addition to its antiplasmodial effects, this compound has shown broad-spectrum antimicrobial activity:

- Cytotoxicity Studies : While this compound exhibits potent inhibitory effects against several pathogens, it also presents low toxicity towards human liver cells (HepG2), with EC50 values exceeding 25 µM .

- Activity Against Other Pathogens : The compound has demonstrated efficacy against various human pathogens such as:

- Mycoplasma genitalium

- Cryptosporidium parvum

- Trichomonas vaginalis

The EC50 values for these pathogens are promising, indicating the potential for this compound as a multi-target therapeutic agent .

Case Studies and Research Findings

Several studies have evaluated the biological activities of this compound:

Properties

IUPAC Name |

methyl (1R,7R,8S,17S)-8,13,15,20,22-pentahydroxy-24-methyl-11,18,27-trioxo-6-oxaheptacyclo[15.10.2.01,19.03,16.05,14.07,12.021,26]nonacosa-3,5(14),12,15,19,21(26),22,24,28-nonaene-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24O11/c1-11-7-14-20(16(33)8-11)26(37)23-24(35)13-5-6-30(23,28(14)39)10-12-9-17-21(25(36)19(12)13)27(38)22-15(32)3-4-18(34)31(22,42-17)29(40)41-2/h5-9,13,18,33-34,36-38H,3-4,10H2,1-2H3/t13-,18-,30-,31-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCWGCTNGDUDAMO-SLAVHBLRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C=CC3(C2=O)CC5=CC6=C(C(=C45)O)C(=C7C(=O)CCC(C7(O6)C(=O)OC)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O)C(=C3C(=O)[C@H]4C=C[C@]3(C2=O)CC5=CC6=C(C(=C45)O)C(=C7C(=O)CC[C@@H]([C@@]7(O6)C(=O)OC)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.